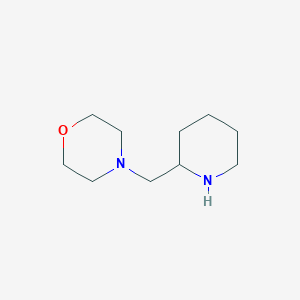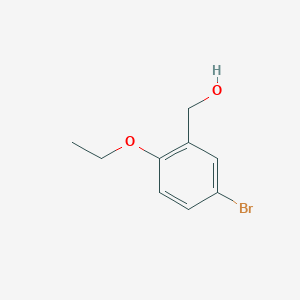
(R)-1-Boc-3-(aminomethyl)pyrrolidine
Descripción general
Descripción
“®-1-Boc-3-(aminomethyl)pyrrolidine” is a chemical compound with the empirical formula C10H20N2O2 and a molecular weight of 200.28 . It is also known by the synonyms “®-3-(Aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine” and "tert-Butyl ®-3-(aminomethyl)-1-pyrrolidinecarboxylate" .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “®-1-Boc-3-(aminomethyl)pyrrolidine” was not found in the search results.Molecular Structure Analysis
The molecular structure of “®-1-Boc-3-(aminomethyl)pyrrolidine” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“®-1-Boc-3-(aminomethyl)pyrrolidine” is a liquid at room temperature . It has an optical activity of [α]/D -24.0±1.0° (c = 0.5 in chloroform) and a refractive index of n20/D 1.477-1.479 . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis
“®-1-Boc-3-(aminomethyl)pyrrolidine” is used as a reactant in chemical synthesis . It’s a key component in the production of various complex organic compounds .
Pharmaceutical Research
This compound plays a significant role in pharmaceutical research. It’s used in the synthesis of diamino derivatives of [1, 2, 4] triazolo [1, 5-a] [1, 3, 5] triazine, which are potent and selective adenosine A2A receptor antagonists .
Antioxidant Research
Pyrrolidine alkaloids, which include “®-1-Boc-3-(aminomethyl)pyrrolidine”, have been shown to possess antioxidant properties . This makes them valuable in research related to oxidative stress and related diseases.
Anti-inflammatory Research
These compounds also exhibit anti-inflammatory activities , making them useful in studying inflammatory diseases and potential treatments.
Antibacterial and Antifungal Research
Pyrrolidine alkaloids have demonstrated antibacterial and antifungal activities , contributing to the development of new antimicrobial agents.
Anticancer Research
The anticancer activity of pyrrolidine alkaloids is another area of active research . These compounds could potentially lead to new therapeutic strategies for various types of cancer.
Safety and Hazards
Direcciones Futuras
Pyrrolidine derivatives, including “®-1-Boc-3-(aminomethyl)pyrrolidine”, have shown promise in the treatment of various human diseases . They have been found to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . Therefore, they could be a valuable source of pharmacologically active lead compounds for future drug discovery and development .
Mecanismo De Acción
Target of Action
It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds characterized by the pyrrolidine ring and its derivatives have been reported to influence various biological activities .
Result of Action
Pyrrolidine derivatives have been reported to possess several important biological activities .
Propiedades
IUPAC Name |
tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCCBDIYOAFOGK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363902 | |
| Record name | tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199174-29-3 | |
| Record name | tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)
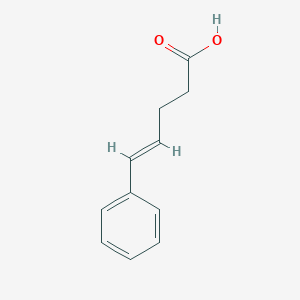
![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)

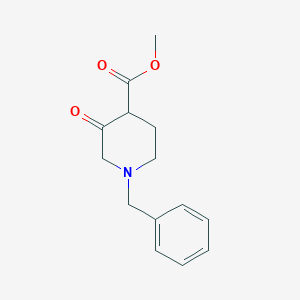
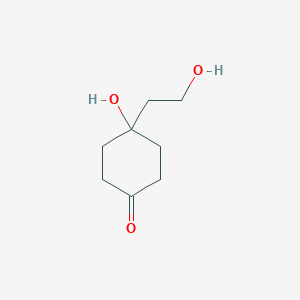


![Phenyl-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B173280.png)
